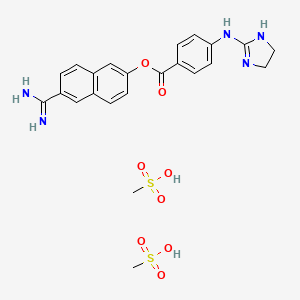

Sepimostat dimethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sepimostat dimethanesulfonate involves multiple steps. One common method includes the reaction of naphthalene derivatives with benzoic acid derivatives in the presence of catalysts and specific reaction conditions . The process often requires an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Sepimostat dimethanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like tert-butylhydroperoxide (TBHP).

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like triethylamine (TEA).

Common Reagents and Conditions

Oxidizing Agents: TBHP

Reducing Agents: Hydrogen gas with palladium catalyst

Bases: Triethylamine (TEA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups .

Aplicaciones Científicas De Investigación

Neuroprotection

Mechanisms of Action

Sepimostat exhibits significant neuroprotective effects through the inhibition of N-methyl-D-aspartate (NMDA) receptors, particularly the NR2B subunit. In studies involving rat models, sepimostat demonstrated a protective effect against NMDA-induced retinal degeneration, which is crucial for conditions like excitotoxicity and ischemia/reperfusion injury. The compound inhibited [3H]ifenprodil binding to rat brain membranes, indicating its potential as an NMDA receptor antagonist .

Case Study: Retinal Protection

In a controlled experiment, intravitreal injections of sepimostat were administered alongside NMDA to assess its protective effects on retinal morphology. Results showed that sepimostat completely prevented NMDA-induced changes in the ganglion cell layer and inner plexiform layer thickness, suggesting its efficacy in preserving retinal structure under excitotoxic stress .

Pancreatitis Treatment

Pharmacological Effects

Both sepimostat and nafamostat have been shown to exhibit significant activity in animal models of pancreatitis. These compounds inhibit serine proteases that play a critical role in the pathophysiology of acute pancreatitis. However, while nafamostat has been clinically utilized for this purpose, sepimostat's development was discontinued for reasons that remain unclear .

Data Table: Efficacy in Pancreatitis Models

| Compound | Model Type | Efficacy Observed | Reference |

|---|---|---|---|

| Sepimostat | Rat Pancreatitis | Significant activity | |

| Nafamostat | Rat Pancreatitis | Clinically used |

Potential Cosmetic Applications

Recent studies have explored the formulation of cosmetic products incorporating sepimostat due to its skin-protective properties. The compound's ability to modulate inflammatory responses may provide benefits in dermatological formulations aimed at reducing skin irritation and promoting healing .

Case Study: Cosmetic Formulation Development

Research has indicated that formulations containing serine protease inhibitors can enhance skin barrier function and reduce inflammatory markers in vitro. This opens avenues for sepimostat's application in developing topical treatments for skin conditions .

Mecanismo De Acción

The mechanism of action for Sepimostat dimethanesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparación Con Compuestos Similares

Propiedades

Fórmula molecular |

C23H27N5O8S2 |

|---|---|

Peso molecular |

565.6 g/mol |

Nombre IUPAC |

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid |

InChI |

InChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4) |

Clave InChI |

ICYICMXERRTCPY-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |

Sinónimos |

6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate FUT 187 FUT-187 sepimostate mesilate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.